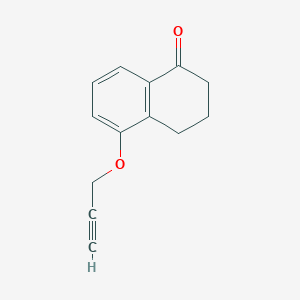
5-(Prop-2-yn-1-yloxy)-1,2,3,4-tetrahydronaphthalen-1-one
Vue d'ensemble
Description
The compound is a derivative of tetrahydronaphthalen-1-one with a prop-2-yn-1-yloxy group attached to the 5-position . Tetrahydronaphthalen-1-one, also known as 1-tetralone, is a type of ketone that is derived from tetralin, a hydrogenated form of naphthalene .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR, HPLC, LC-MS, UPLC & more . These techniques can provide detailed information about the atomic and molecular structure of a compound .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which it is used. For example, as an epoxide, it can undergo ring-opening reactions with various nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined by techniques such as molecular mechanics . These techniques can provide detailed information about properties such as elastic constant tensors, shear modulus, bulk modulus, Young’s modulus and Poisson’s ratio .Applications De Recherche Scientifique
Analogues with Potential for Positron Emission Tomography Radiotracers
Analogs of σ receptor ligand "1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28)" have been designed to reduce lipophilicity for potential use as positron emission tomography (PET) radiotracers. Chiral analogs showed substantial affinities for receptor subtypes, with the most σ(2)-selective agent being (-)-(S)-9, demonstrating moderate activity at the P-gp efflux pump, indicating a balance between lipophilicity and receptor affinity for potential diagnostic applications in oncology (Abate et al., 2011).
Anticancer Activities
Novel indole retinoid derivatives, structurally related to "5-(Prop-2-yn-1-yloxy)-1,2,3,4-tetrahydronaphthalen-1-one," have been synthesized and shown to have anti-proliferative effects in liver, breast, and colon cancer cell lines. Particularly, compound 5a exhibited potent anticancer activity across a panel of breast cancer cell lines, indicating the potential therapeutic utility of these derivatives in cancer treatment (Gurkan-Alp et al., 2012).
Receptor Binding Affinity and Activity
A series of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides were prepared to study their affinity and activity at serotonin (5-HT) receptors. These compounds, by adjusting the alkyl chain length and aryl substitution pattern, demonstrated high affinity for 5-HT7 receptors, identifying several as potential therapeutic agents for central nervous system disorders (Leopoldo et al., 2004).
Development of Dopaminergic Agents
An alternative synthesis of "5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine," a derivative, highlights its potential as a dopaminergic agent. This synthesis approach underscores the relevance of such compounds in developing treatments for neurological conditions (Öztaşkın et al., 2011).
Sigma Receptor Ligands with Agonist Activity
1-Cyclohexylpiperazine derivatives of "5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl" have been studied for their binding affinity to sigma receptors, revealing high affinities and agonist activities at sigma(2) receptors. These findings suggest their potential utility in antineoplastic therapies and as diagnostic agents in PET imaging (Berardi et al., 2004).
Safety And Hazards
Propriétés
IUPAC Name |
5-prop-2-ynoxy-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-2-9-15-13-8-4-5-10-11(13)6-3-7-12(10)14/h1,4-5,8H,3,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NALDFTOAMMJJSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=CC2=C1CCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Prop-2-yn-1-yloxy)-1,2,3,4-tetrahydronaphthalen-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{1-[(4-Chlorophenyl)methyl]cyclopropyl}methanol](/img/structure/B1455810.png)
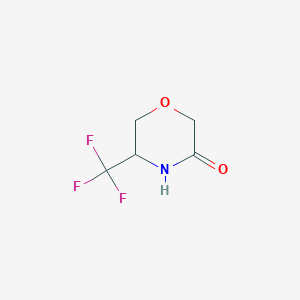
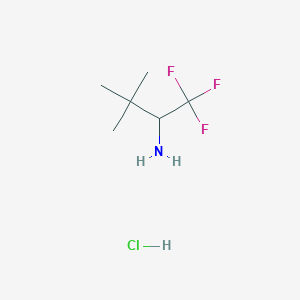

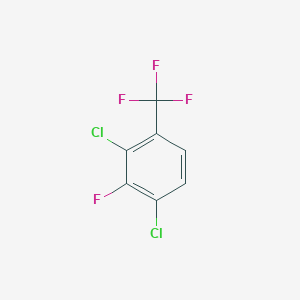
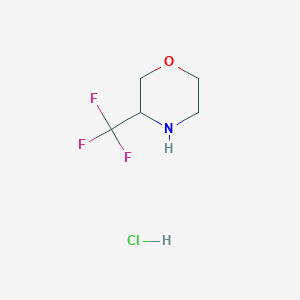
![2-[(2,2-Difluoroethyl)sulfanyl]-5-(trifluoromethyl)aniline](/img/structure/B1455823.png)
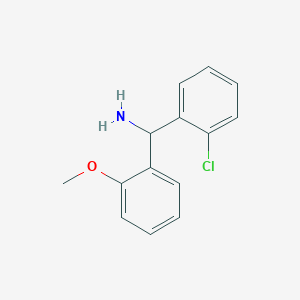
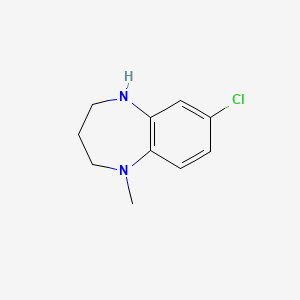
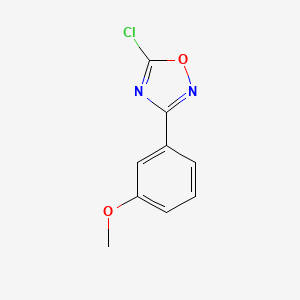
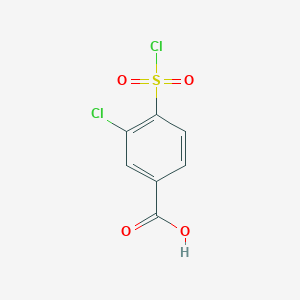
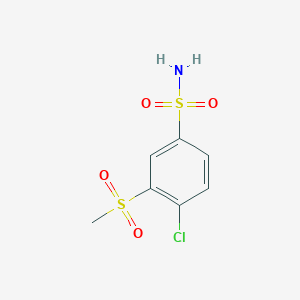
![Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B1455831.png)
![[2-(4-Methoxyphenyl)ethyl]hydrazine dihydrochloride](/img/structure/B1455832.png)